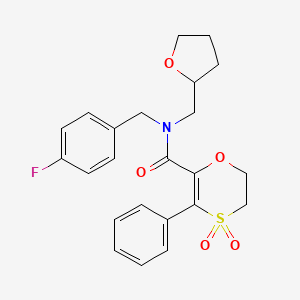

N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, phenylacetic acid, and tetrahydrofuran. The synthesis may involve:

Nucleophilic substitution: reactions to introduce the 4-fluorobenzyl group.

Cyclization: reactions to form the oxathiine ring.

Amidation: reactions to introduce the carboxamide group.

Oxidation: reactions to form the 4,4-dioxide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxathiine ring or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide include other oxathiine derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities compared to other similar compounds.

Biological Activity

N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and synthetic routes.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide |

| CAS Number | 1010916-46-7 |

| Molecular Formula | C23H24FNO3S |

| Molecular Weight | 413.5 g/mol |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

1. Enzyme Inhibition:

The compound may act as an inhibitor of various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.

2. Receptor Binding:

It has been suggested that the compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation and cell growth.

3. Pathway Modulation:

The compound may influence several cellular pathways, including those related to apoptosis and immune response, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(4-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies on fluorobenzoyl derivatives demonstrated varying degrees of antibacterial activity depending on the substitution patterns on the aromatic rings. The most effective compounds were found to inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Compounds within the oxathiine class have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic proteins .

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

-

Study on Fluorinated Thiosemicarbazides:

A study demonstrated that fluorinated derivatives exhibited enhanced antibacterial activity due to electron-withdrawing effects, which increased binding affinity to bacterial targets . -

Oxathiine Derivatives in Cancer Research:

Research into oxathiine derivatives has shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting a need for further exploration into their mechanisms and efficacy .

Properties

Molecular Formula |

C23H24FNO5S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H24FNO5S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-29-20)23(26)21-22(18-5-2-1-3-6-18)31(27,28)14-13-30-21/h1-3,5-6,8-11,20H,4,7,12-16H2 |

InChI Key |

CMDCDVLGGPXQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.